Cas no 5928-51-8 (3-(Thiophen-2-yl)propionic Acid)
3-(Thiophen-2-yl)propionic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Thienyl)propanoic acid
- 3-(2-Thienyl)Propionic Acid
- 2-Thiophenepropionic acid
- 3-(Thiophen-2-yl)pro
- 3-(Thiophen-2-yl)propionic Acid
- 3-thiophen-2-ylpropanoic acid
- 2-Thiophenepropionicacid (6CI,7CI,8CI)
- 3-(Thiophen-2-yl)propanoic acid
- b-(2-Thienyl)propionic acid
- J-640123
- EN300-11573
- AMY37950
- 3-(2-Thienyl)propionicacid
- CS-0043395
- FT-0613596
- thiolpropionic acid
- IDI1_016979
- 2-thiophenepropanoic acid
- 3-Thiophen-2-yl-propionic acid
- DTXSID30351552
- 5928-51-8
- 3-thiophene-2-yl-propionic acid
- SR-01000643332-1
- MJPVYTKZYZPIQA-UHFFFAOYSA-N
- 2-Thiophenepropionic acid, 98%
- MFCD00047093
- Z57052863
- AC-6474
- 3-(2-thienyl) propanoic acid
- Maybridge3_005592
- HMS1446O04
- AKOS000313648
- CCG-54221
- CS-11098
- 3-thiophen-2-ylpropionic acid
- SCHEMBL654985
- GEO-02874
- J-800127
- SY005413
- DB-008237
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- MDL: MFCD00047093
- Inchi: 1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
- InChI Key: MJPVYTKZYZPIQA-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCC(=O)O
Computed Properties
- Exact Mass: 156.02500
- Monoisotopic Mass: 156.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.8
- Topological Polar Surface Area: 59.6
Experimental Properties
- Color/Form: Solid
- Density: 1.2474 (rough estimate)
- Melting Point: 46-49 °C (lit.)
- Boiling Point: 333.8℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.5460 (estimate)
- PSA: 65.54000
- LogP: 1.76530
- Solubility: Not determined
3-(Thiophen-2-yl)propionic Acid Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
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Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- Risk Phrases:R34
- Storage Condition:2-8 °C
3-(Thiophen-2-yl)propionic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Thiophen-2-yl)propionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011901-5g |
3-(2-Thienyl)propionic acid |
5928-51-8 | 95% | 5g |
£157.00 | 2022-03-01 | |
| Fluorochem | 011901-25g |
3-(2-Thienyl)propionic acid |
5928-51-8 | 95% | 25g |
£336.00 | 2022-03-01 | |
| Fluorochem | 011901-100g |
3-(2-Thienyl)propionic acid |
5928-51-8 | 95% | 100g |
£837.00 | 2022-03-01 | |
| AstaTech | 69875-5/G |
3-(2-THIENYL)PROPIONIC ACID |
5928-51-8 | 97% | 5g |
$139 | 2023-09-16 | |
| AstaTech | 69875-25/G |
3-(2-THIENYL)PROPIONIC ACID |
5928-51-8 | 97% | 25g |
$298 | 2023-09-16 | |
| AstaTech | 69875-4*25/G |
3-(2-THIENYL)PROPIONIC ACID |
5928-51-8 | 97% | 4*25/G |
$744 | 2022-06-01 | |
| TRC | T344395-100mg |
3-(Thiophen-2-yl)propionic Acid |
5928-51-8 | 100mg |
$69.00 | 2023-05-17 | ||
| TRC | T344395-1g |
3-(Thiophen-2-yl)propionic Acid |
5928-51-8 | 1g |
$ 60.00 | 2022-06-02 | ||
| TRC | T344395-5g |
3-(Thiophen-2-yl)propionic Acid |
5928-51-8 | 5g |
$ 110.00 | 2022-06-02 | ||
| TRC | T344395-10g |
3-(Thiophen-2-yl)propionic Acid |
5928-51-8 | 10g |
$230.00 | 2023-05-17 |
3-(Thiophen-2-yl)propionic Acid Suppliers
3-(Thiophen-2-yl)propionic Acid Related Literature
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A. G. Sigurdardottir,A. Winter,A. Sobkowicz,M. Fragai,D. Chirgadze,D. B. Ascher,T. L. Blundell,E. Gherardi Chem. Sci. 2015 6 6147
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2. Thermodynamics of protonation of some five-membered heteroaryl-carboxylates, -alkanoates and -trans-propenoatesGiuseppe Arena,Rosario Cali,Emanuele Maccarone,Amedeo Passerini J. Chem. Soc. Perkin Trans. 2 1993 1941
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3. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367
Additional information on 3-(Thiophen-2-yl)propionic Acid
3-(Thiophen-2-yl)propionic Acid (CAS No. 5928-51-8): A Versatile Building Block in Organic Synthesis
3-(Thiophen-2-yl)propionic Acid (CAS No. 5928-51-8) is an important organic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical, agrochemical, and material science industries. This thiophene derivative serves as a valuable building block for the synthesis of various biologically active molecules and functional materials.
The compound features a unique molecular structure combining a thiophene ring with a propionic acid side chain, which contributes to its interesting chemical properties. Researchers have been particularly interested in 3-(Thiophen-2-yl)propionic acid applications in drug development, where it serves as a precursor for various therapeutic agents. Its molecular formula C7H8O2S and molecular weight of 156.20 g/mol make it an ideal candidate for many synthetic transformations.
Recent studies have highlighted the potential of 3-(Thiophen-2-yl)propionic acid synthesis methods in green chemistry approaches. Many researchers are exploring eco-friendly catalytic systems for its production, addressing the growing demand for sustainable chemical processes. The compound's physical properties include a melting point range of 80-82°C and good solubility in common organic solvents, which facilitates its use in various reactions.
In the pharmaceutical sector, 3-(Thiophen-2-yl)propionic acid derivatives have shown promising biological activities. The thiophene moiety is known to enhance the pharmacokinetic properties of drug molecules, making this compound particularly valuable in medicinal chemistry. Current research trends focus on its incorporation into novel drug candidates targeting inflammation and metabolic disorders.
The material science field has also benefited from 3-(Thiophen-2-yl)propionic acid uses, especially in the development of conductive polymers and organic electronic materials. The thiophene unit contributes to electron delocalization, making derivatives of this compound suitable for applications in organic photovoltaics and field-effect transistors.
Market analysis indicates growing demand for high purity 3-(Thiophen-2-yl)propionic acid, particularly from pharmaceutical and specialty chemical manufacturers. Suppliers are increasingly focusing on developing reliable synthesis protocols and quality control measures to meet the stringent requirements of these industries.
For researchers working with this compound, proper storage conditions for 3-(Thiophen-2-yl)propionic acid are essential to maintain its stability. Recommendations typically include storage in a cool, dry place away from light and moisture, preferably under inert atmosphere for long-term preservation.
The analytical characterization of 3-(Thiophen-2-yl)propionic acid typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for quality control and verification of synthetic products. Recent advances in analytical instrumentation have improved the detection and quantification of this compound in complex matrices.
In conclusion, 3-(Thiophen-2-yl)propionic Acid (CAS 5928-51-8) represents an important class of organic compounds with wide-ranging applications. Its unique structural features and reactivity profile continue to inspire innovative research across multiple disciplines. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its significance in chemical research and industrial applications.
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